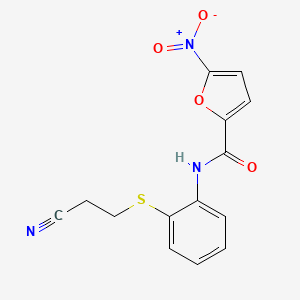

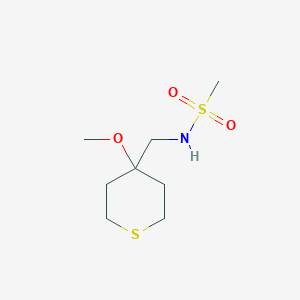

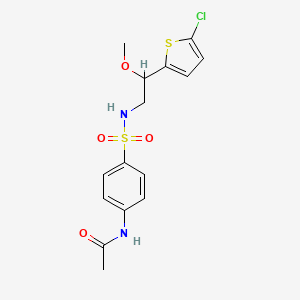

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide, also known as FNC, is a synthetic compound that has been widely used in scientific research. FNC is a nitrofuran derivative that has been synthesized and studied for its potential as a therapeutic agent for various diseases.

Applications De Recherche Scientifique

Antitubercular Activity and Cell Toxicity

N-benzyl-5-nitrofuran-2-carboxamide derivatives, including compounds like N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide, have been explored for their potent antitubercular activity. The optimization campaign led to the design and synthesis of a family of analogs which exhibited significant in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. These compounds also demonstrated low in vitro cytotoxicity towards Vero cells, suggesting their potential as effective antitubercular agents with minimal harm to human cells (Gallardo-Macias et al., 2019).

Antibacterial Activity of Nitrofuran Derivatives

Nitrofuran® Analogues and Antibacterial Properties

A series of Nitrofuran® analogues bearing furan and pyrazole scaffolds were designed, synthesized, and evaluated for their antibacterial properties. These compounds were compared with the standard drug Nitrofuran® to assess their effectiveness against both Gram-positive and Gram-negative bacteria (Hassan et al., 2020).

Radiosensitization and Bioreductive Activation

Nitrothiophene-5-carboxamides, potentially related to this compound, were synthesized and evaluated for their ability to act as radiosensitizers for hypoxic mammalian cells and as selective bioreductively activated cytotoxins. These compounds showed potential in enhancing the effects of radiation therapy in hypoxic conditions, representing another avenue of therapeutic application for nitrofuran derivatives (Threadgill et al., 1991).

NF-kappaB and AP-1 Gene Expression Inhibition

Studies on N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound structurally similar to this compound, revealed its ability to inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors. Such inhibitors can be crucial in the regulation of inflammatory responses and in the treatment of diseases where these transcription factors play a pivotal role (Palanki et al., 2000).

Mécanisme D'action

Target of Action

It’s known that 5-nitrofuran derivatives can dramatically inhibit the growth of various strains of candida albicans , suggesting that this compound may target essential proteins or enzymes in these organisms.

Mode of Action

It’s suggested that 5-nitrofuran derivatives can destroy the morphology of fungi, facilitate the formation of reactive oxygen species, and ultimately inhibit the proliferation of the fungi . This suggests that N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide may interact with its targets in a similar manner, leading to structural changes and increased oxidative stress that inhibit fungal growth.

Biochemical Pathways

The generation of reactive oxygen species suggests that it may impact oxidative stress pathways and related cellular processes .

Result of Action

The result of the compound’s action is the inhibition of fungal growth, particularly in drug-resistant strains of Candida albicans . This is achieved through structural damage to the fungi and the induction of oxidative stress, which inhibits their proliferation .

Propriétés

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c15-8-3-9-22-12-5-2-1-4-10(12)16-14(18)11-6-7-13(21-11)17(19)20/h1-2,4-7H,3,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAQFQYLSLDPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

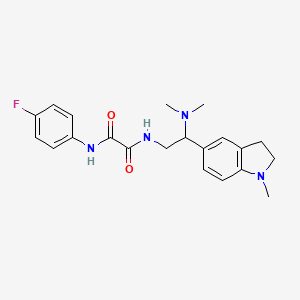

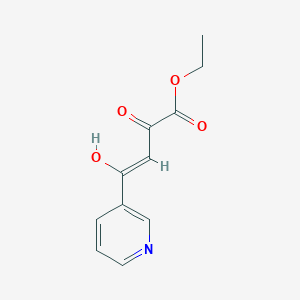

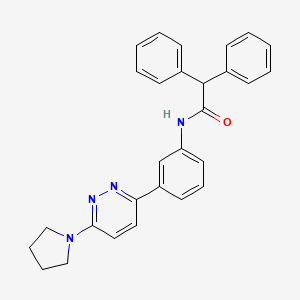

![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2464379.png)

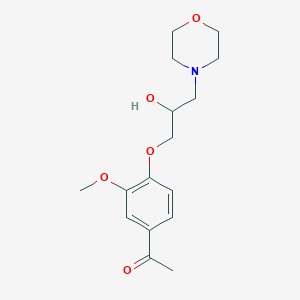

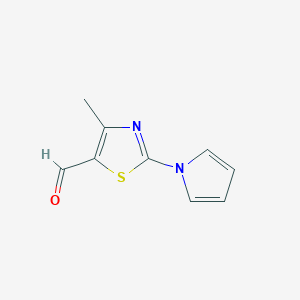

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2464382.png)

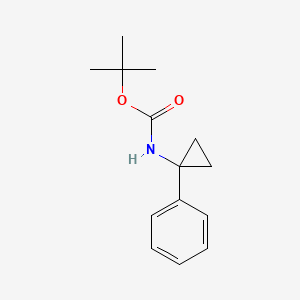

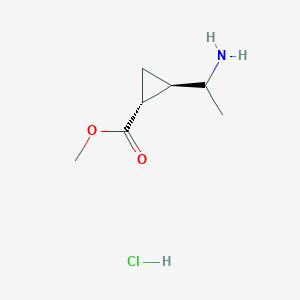

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

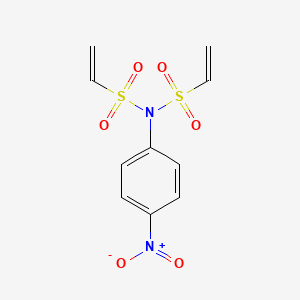

![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)